molecular formula C5H4F6O2 B156492 2,2-Bis(trifluoromethyl)-1,3-dioxolane CAS No. 1765-26-0

2,2-Bis(trifluoromethyl)-1,3-dioxolane

Cat. No. B156492
CAS RN: 1765-26-0
M. Wt: 210.07 g/mol
InChI Key: PQNNUQKDERZMPQ-UHFFFAOYSA-N
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Patent
US08211612B2

Procedure details

Into a 300 mL three-necked flask equipped with a gas-inlet tube, a reflux condenser, and a thermometer was charged 10.0 g (0.12 mol) of ethylene chlorohydrin beforehand, followed by cooling with ice. Then, 20.0 g (0.12 mol) of hexafluoroacetone was added through the gas-inlet tube. After completion of the addition, the whole was stirred for 15 minutes as it was and then 100 mL of t-butyl methyl ether was added. Then, 16.6 g (0.12 mol) of potassium carbonate was added portionwise over a period of 1 hour and, after completion of the addition, the whole was stirred as it was. The resulting mixture was poured into 100 mL of water and an organic layer was separated by two-layer separation in a separating funnel. The resulting organic layer was subjected to distillation under normal pressure to collect a fraction of 106° C. to 107° C. to obtain 15.8 g (purity 99%, yield 62.0%) of 2,2-bis(trifluoromethyl)-1,3-dioxolane (fluorinated acetal (E)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH2:2][OH:3].[F:5][C:6]([F:14])([F:13])[C:7]([C:9]([F:12])([F:11])[F:10])=[O:8].COC(C)(C)C.C(=O)([O-])[O-].[K+].[K+]>O>[F:5][C:6]([F:14])([F:13])[C:7]1([C:9]([F:12])([F:11])[F:10])[O:3][CH2:2][CH2:1][O:8]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CO)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
COC(C)(C)C
Step Four
Name
Quantity
16.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the whole was stirred for 15 minutes as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 300 mL three-necked flask equipped with a gas-inlet tube, a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with ice
ADDITION
Type
ADDITION
Details
After completion of the addition
ADDITION
Type
ADDITION
Details
after completion of the addition
STIRRING
Type
STIRRING
Details
the whole was stirred as it
CUSTOM
Type
CUSTOM
Details
an organic layer was separated by two-layer separation in a separating funnel
DISTILLATION
Type
DISTILLATION
Details
The resulting organic layer was subjected to distillation under normal pressure
CUSTOM
Type
CUSTOM
Details
to collect a fraction of 106° C. to 107° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C1(OCCO1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.